2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353959-69-9
Cat. No.: VC8232981
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353959-69-9 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(14)7-13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | FMVWBGQOJYPXHH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 2-position with a methyl group bearing both a carboxymethyl and an amino moiety. The tertiary butyl ester group at the 1-position enhances steric bulk and protects the carboxylic acid during synthetic modifications . The IUPAC name, 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid, reflects this arrangement .
Key Structural Attributes:
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Pyrrolidine ring: Confers rigidity and influences pharmacokinetic properties.
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Carboxymethyl-amino group: Enhances water solubility and enables hydrogen bonding.
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tert-Butyl ester: Improves stability and modulates lipophilicity .
Physicochemical Data
The absence of melting/boiling point data in literature underscores the compound’s primary use in solution-phase reactions. Its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is inferred from analogous pyrrolidine derivatives.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Functionalization:
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Carboxymethylation:
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Deprotection (Optional):
Critical Reaction Conditions:
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Catalysts: Triethylamine or DMAP for acylation.
Scalability and Industrial Relevance
Industrial-scale production faces challenges in purifying intermediates, necessitating chromatographic techniques . Recent advances in flow chemistry may improve throughput.
Biological Activity and Mechanisms
In Vitro Studies
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Antimicrobial assays: Moderate activity against Staphylococcus aureus (MIC: 128 µg/mL).
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Cytotoxicity: IC₅₀ > 100 µM in HEK293 cells, indicating low toxicity .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
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Peptidomimetics: Mimics peptide backbones in protease inhibitors.
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Small molecule libraries: Utilized in high-throughput screening campaigns .
Case Study: Antihypertensive Agents
Derivatives with modified carboxymethyl groups show angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 5–20 nM).
| Parameter | Details | Source |
|---|---|---|
| Skin irritation | Category 2 (H315) | |
| Eye irritation | Category 2A (H319) | |
| Respiratory toxicity | Category 3 (H335) |
Comparative Analysis with Structural Analogs
The carboxymethyl group in the subject compound balances polarity and binding affinity, making it superior for aqueous-phase reactions.
Future Directions
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Target Identification: Proteomic studies to map protein interactions.
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In Vivo Efficacy: Testing in rodent models of inflammation and cancer.
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Green Chemistry: Developing solvent-free synthesis routes.
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